rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine
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Description
“rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is a heterocyclic organic compound . The IUPAC name is “(4aR,8aR)-octahydro-2H-pyrido [4,3-b] [1,4]oxazine” and it has a molecular weight of 142.2 .
Synthesis Analysis
The synthesis of 1,4-oxazines has been reported to start from simple α-amino ketones and diazo pyruvates under mild reaction conditions . This transformation is efficiently catalyzed by RuCl3 through a tandem N–H insertion/cyclization sequence via an enol formation .
Molecular Structure Analysis
The molecular structure of “rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is characterized by one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Chemical Reactions Analysis
The chemical reactions of 1,4-oxazines involve a tandem N–H insertion/cyclization sequence via an enol formation . This transformation is efficiently catalyzed by RuCl3 .
Physical and Chemical Properties Analysis
The physical form of “rel-(4aR,8aR)-Octahydro-2H-pyrido [4,3-b][1,4]oxazine” is oil . It has a molecular weight of 142.2 . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine is the molecular switches in molecular electronics . The compound, when linked to appropriate conjugated molecules to carbon electrodes, can efficiently switch single-molecule junctions between a low-conducting and a high-conducting state .
Mode of Action
The mode of action of this compound involves the de/rehydrogenation of 1,4-oxazine linkers . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
It’s known that the compound can control the proton transfer process, thus allowing specific conductance states to be selected .
Result of Action
The result of the action of this compound is a change in the conductance state of single-molecule junctions . This change is due to the de/rehydrogenation of 1,4-oxazine linkers, which modifies the energy gap of the central molecule and rearranges the charge at the molecule–electrode interfaces .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine involves the cyclization of a substituted pyranone with an amine in the presence of an acid catalyst.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 3-(2-hydroxy-3-methoxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Cyclization of 3-(2-hydroxy-3-methoxyphenyl)-3-oxopropanoic acid ethyl ester with ammonium acetate in the presence of acetic acid to form 4-(2-hydroxy-3-methoxyphenyl)-2-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid ethyl ester.", "Step 3: Reduction of 4-(2-hydroxy-3-methoxyphenyl)-2-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid ethyl ester with ethylamine in the presence of acetic acid to form rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
CAS No. |
1993218-15-7 |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2 |
InChI Key |
PMVVAENUEIYCPG-UHFFFAOYSA-N |
SMILES |
C1COCC2C1NCCO2 |
Canonical SMILES |
C1COCC2C1NCCO2 |
solubility |
not available |
Origin of Product |
United States |
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